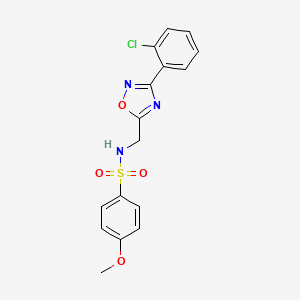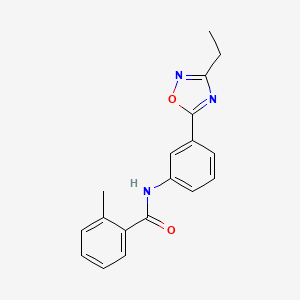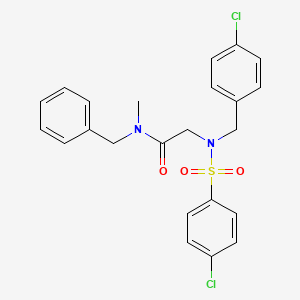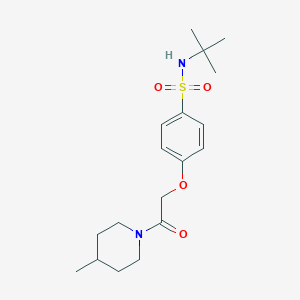
(E)-5-((8-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-((8-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MMTT or MMTT-1 and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of MMTT-1 is not fully understood, but studies have suggested that it can interact with different cellular targets, including DNA and proteins. MMTT-1 has been shown to induce DNA damage and inhibit the activity of enzymes involved in DNA repair. MMTT-1 has also been shown to interact with proteins involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and physiological effects
Studies have shown that MMTT-1 can have different biochemical and physiological effects on cells. MMTT-1 has been shown to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. MMTT-1 has also been shown to inhibit the activity of enzymes involved in the synthesis of nucleotides, leading to the inhibition of cell proliferation. MMTT-1 has also been shown to activate different signaling pathways involved in apoptosis, leading to the induction of cell death.
Vorteile Und Einschränkungen Für Laborexperimente
MMTT-1 has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis. MMTT-1 is also relatively stable and can be stored for long periods without degradation. However, MMTT-1 has some limitations for lab experiments, including its complex synthesis method and the need for careful monitoring of reaction conditions. MMTT-1 can also be toxic to cells at high concentrations, leading to cell death.
Zukünftige Richtungen
There are several future directions for the study of MMTT-1. In the field of medicinal chemistry, MMTT-1 can be further studied for its potential as an anti-cancer agent and for its ability to protect against oxidative stress. MMTT-1 can also be studied for its potential as an anti-inflammatory agent and for its ability to modulate immune responses. In addition, the mechanism of action of MMTT-1 can be further elucidated, and new derivatives of MMTT-1 can be synthesized to improve its efficacy and reduce toxicity.
Conclusion
In conclusion, MMTT-1 is a synthetic compound that has shown potential applications in different fields of scientific research. MMTT-1 can be synthesized using different methods and has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and for its ability to protect against oxidative stress. MMTT-1 has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis. However, MMTT-1 has some limitations for lab experiments, including its complex synthesis method and toxicity at high concentrations. There are several future directions for the study of MMTT-1, including further elucidation of its mechanism of action and the synthesis of new derivatives to improve its efficacy and reduce toxicity.
Synthesemethoden
MMTT-1 can be synthesized using different methods, including the reaction of 8-methyl-2-morpholinoquinoline-3-carbaldehyde with 2-thioxothiazolidin-4-one in the presence of a catalyst. Another method involves the reaction of 8-methyl-2-morpholinoquinoline-3-carbaldehyde with thiourea and thioacetic acid in the presence of a base. The synthesis of MMTT-1 is a complex process that requires careful monitoring of reaction conditions and purification steps to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
MMTT-1 has shown potential applications in different fields of scientific research. In the field of medicinal chemistry, MMTT-1 has been studied for its potential as an anti-cancer agent. Studies have shown that MMTT-1 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the expression of oncogenes. MMTT-1 has also been studied for its potential as an anti-inflammatory agent and for its ability to protect against oxidative stress in cells.
Eigenschaften
IUPAC Name |
(5E)-5-[(8-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11-3-2-4-12-9-13(10-14-17(22)20-18(24)25-14)16(19-15(11)12)21-5-7-23-8-6-21/h2-4,9-10H,5-8H2,1H3,(H,20,22,24)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPFMYPMBFHBMO-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)C=C4C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)/C=C/4\C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(8-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7693686.png)





![N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide](/img/structure/B7693730.png)

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7693738.png)


![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7693759.png)
![2-(4-chlorophenoxy)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693774.png)
